molecular formula C20H29N3O2S B2921764 N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034573-14-1

N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2921764
CAS No.: 2034573-14-1
M. Wt: 375.53
InChI Key: RSWTYDZJOBQRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine ring—a common feature in many biologically active molecules and pharmaceuticals—linked to a phenylethyl group and an ethanediamide (oxalamide) spacer, with the distinctive presence of a thiolane (tetrahydrothiophene) moiety . The piperidine scaffold is a privileged structure in drug discovery, known for its ability to interact with various central nervous system (CNS) targets . The integration of the thiolane ring may influence the compound's conformation, lipophilicity, and potential for interactions with sulfur-accepting biological targets. The ethanediamide linker is a versatile functional group that can confer specific hydrogen-bonding interactions, potentially leading to high affinity and selectivity for specific receptors. This complex architecture suggests potential as a tool compound for investigating signal transduction pathways involving G-protein-coupled receptors (GPCRs) or other central nervous system targets . Researchers can utilize this compound for exploratory in vitro studies, including target identification, receptor binding assays, and structure-activity relationship (SAR) investigations to optimize lead compounds in novel therapeutic programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-15(17-5-3-2-4-6-17)22-20(25)19(24)21-13-16-7-10-23(11-8-16)18-9-12-26-14-18/h2-6,15-16,18H,7-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWTYDZJOBQRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a phenylethyl group, a thiolane ring, and a piperidine moiety. Its molecular formula is C23H34N2O2SC_{23}H_{34}N_2O_2S with a molecular weight of 406.68 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of Piperidine and Thiolane Intermediates : Utilizing benzylation reactions.
  • Coupling Reactions : Final product formation through coupling intermediates under specific conditions, often using solvents like dichloromethane and catalysts such as palladium complexes.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds derived from the piperidine framework. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines including HeLa and C6, suggesting that modifications to the piperidine structure can enhance biological efficacy .

CompoundCell LineIC50 (µM)
3fHeLa5.2
3gC64.8

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The synthesized analogs demonstrated remarkable activity against several microorganisms, which could be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .

The proposed mechanism of action for this compound includes:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity through competitive inhibition or allosteric modulation.
  • Enzyme Interaction : It could inhibit enzymes involved in cancer cell proliferation or microbial growth by binding to active sites or altering enzyme conformation.

Case Studies

  • Study on Anticancer Effects : A study published in 2017 evaluated a series of piperidine derivatives for their anticancer effects, highlighting that modifications significantly impacted their potency against HeLa cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiolane-containing compounds, demonstrating effective inhibition of Gram-positive and Gram-negative bacteria, further supporting the potential therapeutic applications of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares a phenylethyl-piperidinyl backbone with opioids like fentanyl and its analogues but diverges in critical substituents:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Notes References
Target Compound Dual amide (ethanediamide), thiolan-3-yl-piperidine, phenylethyl ~420 (estimated) Enhanced lipophilicity from thiolan; dual amides may slow metabolism
Fentanyl Single propionamide, phenylethyl-4-piperidinyl 336.47 High μ-opioid receptor affinity; rapid onset
Carfentanil Methyl ester at piperidine-4-carboxylate, single propionamide 394.52 Ultra-potent (100× fentanyl); veterinary use
Cyclopropylfentanyl Cyclopropane carboxamide substituent 348.49 Moderate potency; cyclopropane enhances stability
para-Chloroisobutyryl Fentanyl 4-Chlorophenyl, isobutyryl amide ~387 (estimated) Halogenation increases receptor affinity
W-15 2-Piperidinylidene, benzenesulfonamide ~370 (estimated) Lower opioid activity; atypical binding

Pharmacological and Physicochemical Comparisons

  • Metabolism : Dual amides could resist enzymatic hydrolysis compared to single amides (e.g., fentanyl), prolonging duration of action .
  • Lipophilicity : Thiolan’s logP is higher than tetrahydrofuran analogues, suggesting improved CNS penetration but possible accumulation in fatty tissues .

Research Findings

  • Synthetic Challenges : Thiolan incorporation requires specialized protection/deprotection steps, as seen in piperidine-thioether syntheses .
  • Safety Profile : Unlike carfentanil, the dual amide structure may reduce acute toxicity risks, though in vivo data are lacking .
  • Regulatory Status: Not listed in the 2022 UNODC agenda, unlike para-methylfentanyl or thiophene fentanyl .

Q & A

Q. What are the optimal synthetic routes for N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide, and how can purity be maximized?

The synthesis typically involves multi-step processes:

  • Intermediate preparation : Thiolan-3-yl-piperidine and phenylethylamine derivatives are synthesized via coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
  • Amidation : Ethanediamide linkage is formed using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
  • Purification : Recrystallization or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures ≥95% purity. Monitor by LC-MS (e.g., [M+H]+ ion) and NMR (amide proton integration) .

Q. How can structural characterization of this compound be validated?

  • NMR : Confirm the piperidinyl-thiolan linkage (δ 3.5–4.0 ppm for piperidine protons; thiolan sulfur may cause deshielding) and ethanediamide protons (δ 7.5–8.5 ppm for amide NH) .
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]+ and fragmentation patterns (e.g., loss of thiolan or phenylethyl groups) .
  • X-ray crystallography : Resolve stereochemistry of the thiolan-piperidine moiety, critical for target interactions .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • In vitro screening :
    • Enzyme inhibition : COX-2 inhibition (IC50 via fluorometric assay; compare to Celecoxib as control) .
    • Cytotoxicity : MTT assay on cancer cell lines (HeLa, MCF-7) at 1–100 µM; IC50 < 20 µM indicates potential .
    • Solubility : Use DMSO stock (≤0.1% final) in PBS; measure logP (e.g., ≥2 suggests membrane permeability) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., high in vitro IC50 but low in vivo efficacy) be resolved?

  • Assay conditions : Validate cell line authenticity (STR profiling) and serum-free media to avoid protein binding .
  • Metabolic stability : Perform microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation .
  • Pharmacokinetics : Measure plasma half-life (IV/oral administration in rodents) and brain penetration (BBB assay) .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Molecular docking : Model the compound into COX-2 (PDB ID: 5KIR) or opioid receptors (e.g., µ-opioid) to predict binding modes .
  • SAR analysis : Compare with analogs (e.g., methylsulfanyl vs. thiolan substitutions) to identify critical pharmacophores .
  • Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) to purified targets .

Q. How can in vivo efficacy be evaluated in disease models?

  • Inflammation : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg; measure TNF-α/IL-6 via ELISA) .
  • Neuroprotection : MPTP-induced Parkinson’s model in mice; assess dopamine levels (HPLC) and motor function (rotarod test) .
  • Toxicity : Acute toxicity study (OECD 423) with histopathology of liver/kidney .

Q. What strategies address low solubility or stability in formulation?

  • Salt formation : Hydrochloride salt improves aqueous solubility (test pH 4–7) .
  • Nanoparticulate systems : Encapsulate in PLGA nanoparticles (size < 200 nm via sonication) for sustained release .
  • Lyophilization : Use cryoprotectants (trehalose/mannitol) for long-term storage .

Data Analysis and Optimization

Q. How should contradictory results in SAR studies be interpreted?

  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
  • Confounding factors : Control for batch-to-batch variability (e.g., residual solvents in synthesis) via GC-MS .
  • Computational QSAR : Apply Random Forest or SVM models to prioritize analogs for synthesis .

Q. What analytical methods confirm degradation products under stress conditions?

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and oxidants (H2O2); analyze by LC-MS/MS .
  • Stability-indicating HPLC : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in mobile phase; track peak purity (DAD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.